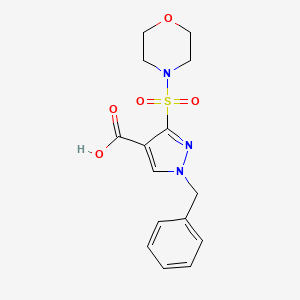

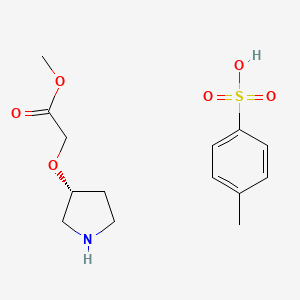

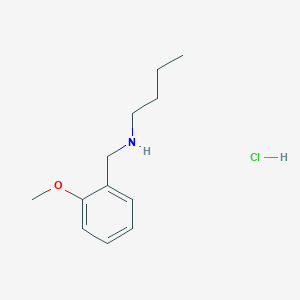

1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The benzyl group attached to the pyrazole ring is a common functional group in organic chemistry, consisting of a phenyl and a methylene group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzyl group, and the carboxylic acid group. For instance, reactions at the benzylic position are common due to the resonance stabilization provided by the adjacent aromatic ring .Scientific Research Applications

Synthesis Pathways and Derivative Formation

1-Benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylic acid is part of a broader category of compounds that have been studied for their synthetic pathways and potential in forming new chemical structures. Research has explored the conversion of similar compounds into derivatives that form pyrazoloisoindole and pyrimidine rings, indicating a versatile foundation for synthesizing heteroaryl compounds. This flexibility underscores the compound's role in creating novel molecules with potential applications in various fields of chemistry and pharmacology (Wolf et al., 2005).

Reactions with Aminophenols

Further studies have detailed reactions of 1H-pyrazole-3-carboxylic acid derivatives with aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions highlight the compound's capability to engage in functionalization processes, which is crucial for developing compounds with specific biological or chemical properties (Yıldırım & Kandemirli, 2006).

Hydrogen-Bonded Polymeric Structures

Investigations into the morpholinium salts of benzoic acid analogues, including structures similar to this compound, have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. These findings point to the potential of such compounds in materials science, particularly in designing new materials with specific molecular architectures (Smith & Lynch, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a spill hazard. It’s important to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. If it’s used in materials science, future research could focus on improving its properties and finding new applications .

properties

IUPAC Name |

1-benzyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c19-15(20)13-11-17(10-12-4-2-1-3-5-12)16-14(13)24(21,22)18-6-8-23-9-7-18/h1-5,11H,6-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEWUBIWBCZJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2616450.png)

![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)

![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)

![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)